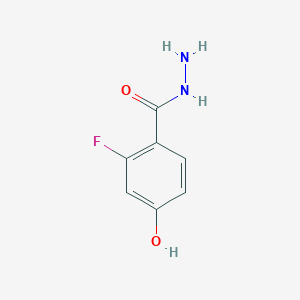

2-Fluoro-4-hydroxybenzohydrazide

Beschreibung

BenchChem offers high-quality 2-Fluoro-4-hydroxybenzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-hydroxybenzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-fluoro-4-hydroxybenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c8-6-3-4(11)1-2-5(6)7(12)10-9/h1-3,11H,9H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPCUOLYHMRARC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-4-hydroxybenzohydrazide (CAS 1046156-01-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Fluoro-4-hydroxybenzohydrazide, a fluorinated aromatic hydrazide with potential applications in medicinal chemistry and materials science. Given the limited publicly available experimental data for this specific compound, this document synthesizes information from analogous structures and established chemical principles to offer a robust resource for researchers.

Introduction and Chemical Identity

2-Fluoro-4-hydroxybenzohydrazide is a specialized organic molecule belonging to the benzohydrazide class of compounds. Its structure is characterized by a benzene ring substituted with a fluorine atom, a hydroxyl group, and a hydrazide functional group (-CONHNH₂). The strategic placement of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group on the aromatic ring is anticipated to modulate the compound's chemical reactivity, binding affinities, and overall physicochemical properties.

Benzohydrazide derivatives are recognized as important scaffolds in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The hydrazide moiety serves as a versatile synthetic handle for the creation of more complex molecules, such as hydrazones, which are also of significant interest in medicinal chemistry.[2]

Core Compound Details:

| Property | Value | Source |

| CAS Number | 1046156-01-7 | [3] |

| Molecular Formula | C₇H₇FN₂O₂ | [4] |

| Molecular Weight | 170.14 g/mol | [4] |

| IUPAC Name | 2-Fluoro-4-hydroxybenzohydrazide | N/A |

| SMILES | O=C(NN)c1cc(O)ccc1F | [4] |

| InChI Key | OMJPFPDFYRGJGU-UHFFFAOYSA-N | [4] |

Physicochemical and Spectral Properties (Predicted)

Predicted Physicochemical Properties:

| Property | Predicted Value | Rationale |

| Physical State | White to off-white solid | Typical for benzohydrazide derivatives.[5] |

| Melting Point | >150 °C | Aromatic hydrazides are generally high-melting solids due to hydrogen bonding and crystal packing. The related 4-hydroxybenzohydrazide has a melting point of 264-266 °C. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). | The hydroxyl and hydrazide groups will impart some water solubility, but the aromatic ring will limit it. Good solubility is expected in polar organic solvents. |

| pKa | Phenolic OH: ~8-9; Hydrazide N-H: ~12-13 | The fluorine atom will slightly increase the acidity of the phenolic proton compared to phenol. The hydrazide N-H is generally weakly acidic. |

Predicted Spectral Characteristics:

The structural characterization of 2-Fluoro-4-hydroxybenzohydrazide would rely on a combination of spectroscopic techniques.

-

¹H NMR (in DMSO-d₆):

-

Aromatic Protons (3H): Complex splitting patterns between δ 6.5-7.8 ppm. The fluorine atom will introduce additional coupling (²JHF, ³JHF, ⁴JHF).

-

-NH₂ Protons (2H): A broad singlet around δ 4.5-5.0 ppm.

-

-NH Proton (1H): A broad singlet around δ 9.0-10.0 ppm.

-

-OH Proton (1H): A broad singlet, chemical shift can vary, likely > δ 9.5 ppm.

-

-

¹³C NMR (in DMSO-d₆):

-

Carbonyl Carbon (C=O): δ 165-170 ppm.

-

Aromatic Carbons (6C): Signals between δ 100-165 ppm. The carbon directly attached to the fluorine will show a large coupling constant (¹JCF ~240-260 Hz), and other aromatic carbons will show smaller C-F couplings.[6]

-

-

FT-IR (KBr pellet):

-

O-H and N-H stretching: A broad band in the region of 3200-3400 cm⁻¹.

-

C=O stretching (Amide I): A strong absorption band around 1640-1660 cm⁻¹.[6]

-

N-H bending (Amide II): A band around 1580-1620 cm⁻¹.

-

C-F stretching: A strong band in the region of 1200-1250 cm⁻¹.

-

Aromatic C=C stretching: Peaks around 1450-1600 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

[M]+•: Expected at m/z = 170.

-

[M+H]⁺: Expected at m/z = 171.

-

Fragmentation: Likely loss of NHNH₂, CO, and other characteristic fragments.

-

Synthesis and Reaction Chemistry

A definitive, published synthesis for 2-Fluoro-4-hydroxybenzohydrazide is not available. However, a reliable synthetic route can be proposed based on well-established reactions for analogous compounds. The most logical approach is the hydrazinolysis of the corresponding methyl ester, methyl 2-fluoro-4-hydroxybenzoate.

Proposed Synthetic Workflow:

The synthesis can be envisioned as a two-step process starting from the commercially available 2-fluoro-4-hydroxybenzoic acid.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of Methyl 2-fluoro-4-hydroxybenzoate

This procedure is adapted from a known method for the esterification of a similar benzoic acid derivative.[7]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-fluoro-4-hydroxybenzoic acid (1.0 eq.).

-

Reagent Addition: Add an excess of methanol (e.g., 10-20 volumes) to serve as both solvent and reagent.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester. Further purification can be achieved by column chromatography if necessary.

Step 2: Synthesis of 2-Fluoro-4-hydroxybenzohydrazide

This protocol is based on the common method for converting esters to hydrazides, often referred to as hydrazinolysis.[2][6]

-

Reaction Setup: In a round-bottom flask, dissolve the methyl 2-fluoro-4-hydroxybenzoate (1.0 eq.) from the previous step in ethanol.

-

Reagent Addition: Add an excess of hydrazine hydrate (e.g., 3-5 eq.) to the solution.

-

Reaction: Heat the reaction mixture to reflux for 4-8 hours. The product often precipitates out of the solution upon cooling. Monitor the reaction by TLC.

-

Isolation: Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting material and impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Potential Applications and Research Directions

The unique combination of functional groups in 2-Fluoro-4-hydroxybenzohydrazide makes it a promising candidate for various research applications, particularly in drug discovery and materials science.

-

Medicinal Chemistry:

-

Antimicrobial Agents: Benzohydrazide derivatives are known to exhibit significant antibacterial and antifungal activities.[6] This compound can serve as a starting point for the synthesis of a library of hydrazones to be screened for antimicrobial efficacy.

-

Anticancer Research: The benzohydrazide scaffold is present in several compounds with antiproliferative properties.[1] The fluorine atom may enhance metabolic stability or binding affinity to target proteins.

-

Enzyme Inhibition: Hydrazides can act as enzyme inhibitors, for example, by chelating metal ions in the active site or by forming covalent bonds with the enzyme.

-

-

Materials Science:

-

Coordination Chemistry: The hydrazide moiety can coordinate with metal ions, making it a potential ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers with interesting magnetic or catalytic properties.

-

Polymer Chemistry: The presence of reactive -OH and -NH₂ groups allows this molecule to be used as a monomer or a cross-linking agent in the synthesis of novel polymers.[8]

-

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-Fluoro-4-hydroxybenzohydrazide is not widely available. Therefore, precautions should be based on the known hazards of the benzohydrazide class of compounds.

-

General Hazards: Benzohydrazides are generally considered to be irritants to the skin, eyes, and respiratory system. Some may be harmful if swallowed.[9][10]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side shields or goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Handle in a well-ventilated area or a fume hood to avoid inhaling dust.

-

-

Handling: Avoid creating dust. Use appropriate engineering controls. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

This guide is intended for informational purposes for qualified research personnel. All laboratory work should be conducted with appropriate safety measures and a thorough risk assessment.

References

-

Siswandono, S., Kesuma, D., Putra, G. S., & Siswodihardjo, S. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Molbank, 2020(1), M1103. [Link]

-

ResearchGate. (2019). Reaction mechanism of synthesis of 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide (3). [Link]

-

Chemsrc. (2025). Benzohydrazide. Retrieved from [Link]

-

S D Fine-Chem Limited. (n.d.). Benzoic Hydrazide Material Safety Data Sheet. Retrieved from [Link]

-

Suzana, S., Budiati, T., & Siswandono, S. (2017). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 17(1), 180-185. [Link]

-

Shah, H. P., et al. (2023). 2-Hydroxybenzohydrazide as a novel potential candidate against nociception, inflammation, and pyrexia: in vitro, in vivo, and computational approaches. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(10), 2821-2835. [Link]

- Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.

-

ResearchGate. (2012). Design and Synthesis of p-hydroxybenzohydrazide Derivatives for their Antimycobacterial Activity. [Link]

-

Universitas Airlangga Repository. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. [Link]

-

Kornet, M. J. (1973). Reaction of methyl 2-(2',2'-bis(carbethoxy)vinylamino)benzoate with hydrazine. Journal of Pharmaceutical Sciences, 62(5), 834-835. [Link]

-

Royal Society of Chemistry. (2020). Spectral deep learning for prediction and prospective validation of functional groups. [Link]

-

ResearchGate. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. [Link]

-

Jasinski, R., et al. (2024). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. Molecules, 29(9), 2212. [Link]

-

PubChem. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

-

KWR Water Research Institute. (2023). Quality prediction of tandem mass spectra of environmentally relevant compounds using machine learning. [Link]

-

Wiley. (2023). Wiley Launches New Database of Predicted Infrared Spectra. Retrieved from [Link]

-

MDPI. (2022). Understanding 2D-IR Spectra of Hydrogenases: A Descriptive and Predictive Computational Study. [Link]

Sources

- 1. 2-Hydroxybenzohydrazide as a novel potential candidate against nociception, inflammation, and pyrexia: in vitro, in vivo, and computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 3. 2-氟-4-羟基苯甲酰肼 | 2-Fluoro-4-hydroxybenzohydrazide | 1046156-01-7 - 乐研试剂 [leyan.com]

- 4. 4-Fluoro-2-hydroxybenzohydrazide | Sigma-Aldrich [sigmaaldrich.com]

- 5. Benzohydrazide | CAS#:613-94-5 | Chemsrc [chemsrc.com]

- 6. 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide [mdpi.com]

- 7. METHYL 4-FLUORO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 8. ossila.com [ossila.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

Chemical structure of 2-Fluoro-4-hydroxybenzohydrazide

The following technical guide details the chemical structure, synthesis, and application of 2-Fluoro-4-hydroxybenzohydrazide . This document is structured for researchers and drug development professionals, focusing on actionable protocols and structural validation.

Primary CAS: 111046156-01-7 (Vendor/Analogous) | Related CAS: 65145-13-3 (Acid Precursor)

Executive Summary

2-Fluoro-4-hydroxybenzohydrazide is a functionalized aromatic building block characterized by a hydrazine pharmacophore attached to a fluorinated phenolic core. Its structural uniqueness lies in the ortho-fluorine substitution relative to the hydrazide group, which modulates the electronic environment of the carbonyl and enhances metabolic stability compared to non-fluorinated analogs. This compound serves as a critical intermediate in the synthesis of 1,3,4-oxadiazoles , 1,2,4-triazoles , and Schiff base ligands , widely explored in medicinal chemistry for antimicrobial, anticancer, and anti-inflammatory applications.

Chemical Structure & Properties[1][2][3][4][5][6][7][8]

Structural Analysis

The molecule consists of a benzene ring substituted at the 1, 2, and 4 positions.

-

Position 1 (Hydrazide, -CONHNH₂): Acts as a bidentate nucleophile. The carbonyl oxygen and terminal amino group facilitate chelation with metal ions and hydrogen bonding within enzyme active sites.

-

Position 2 (Fluorine, -F): The high electronegativity of fluorine induces an inductive effect (-I), lowering the pKa of the para-hydroxyl group and altering the lipophilicity (LogP). It also blocks metabolic oxidation at the ortho position.

-

Position 4 (Hydroxyl, -OH): A hydrogen bond donor/acceptor that improves water solubility and receptor binding affinity.

Physicochemical Data Table

| Property | Value (Experimental/Predicted) | Context |

| Molecular Formula | C₇H₇FN₂O₂ | -- |

| Molecular Weight | 170.14 g/mol | Fragment-based drug design compliant |

| H-Bond Donors | 4 (OH, NH, NH₂) | High receptor interaction potential |

| H-Bond Acceptors | 4 (O, N, F) | Fluorine acts as a weak acceptor |

| Predicted LogP | ~0.5 - 0.9 | Favorable bioavailability |

| pKa (Phenolic OH) | ~7.5 - 8.0 | Acidified by electron-withdrawing F-atom |

Synthesis Protocol

Author's Note: The following protocol is designed for high-purity isolation, bypassing the common issue of oligomerization seen in direct acid-hydrazine couplings.

Reaction Pathway

The synthesis proceeds via a two-step sequence: Esterification of the commercially available 2-fluoro-4-hydroxybenzoic acid, followed by Nucleophilic Acyl Substitution (Hydrazinolysis) .

Figure 1: Synthetic workflow for 2-Fluoro-4-hydroxybenzohydrazide.

Detailed Methodology

Step 1: Methyl Ester Formation

-

Dissolution: Dissolve 10.0 g (64 mmol) of 2-fluoro-4-hydroxybenzoic acid in 100 mL of anhydrous methanol.

-

Catalysis: Add 1.0 mL of concentrated sulfuric acid (H₂SO₄) dropwise.

-

Reflux: Heat the mixture to reflux (65°C) for 6–8 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).

-

Workup: Concentrate methanol under reduced pressure. Pour the residue into ice-cold water (200 mL) and neutralize with saturated NaHCO₃. Extract with ethyl acetate (3 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ and evaporate to yield the methyl ester as a white solid.

Step 2: Hydrazinolysis (Critical Step)

-

Reaction Setup: Suspend the methyl ester (Intermediate 1) in 50 mL of absolute ethanol.

-

Reagent Addition: Add Hydrazine hydrate (80%) in excess (5 equivalents) to ensure complete conversion and prevent dimer formation (diacylhydrazine).

-

Reflux: Heat to reflux (78°C) for 4–6 hours. The solution typically becomes clear before the product begins to precipitate.

-

Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath (0–5°C) for 1 hour.

-

Filtration: Filter the white crystalline precipitate. Wash with cold ethanol (2 x 10 mL) and diethyl ether (to remove trace hydrazine).

-

Drying: Dry under vacuum at 50°C.

Yield Expectation: 75–85% Purity Check: Melting point (Expected: >200°C, decomp).

Structural Characterization & Validation

Reliable identification requires correlating spectral data with the specific substitution pattern (1,2,4-trisubstituted benzene).

NMR Spectroscopy Analysis

Solvent: DMSO-d₆

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment & Coupling Logic |

| ¹H | 10.20 | Broad Singlet | Phenolic -OH (Deshielded by ring) |

| ¹H | 9.25 | Broad Singlet | Hydrazide -NH- (Amide proton) |

| ¹H | 7.55 | Triplet (approx) | H-6 (Couples with H-5 and long-range F) |

| ¹H | 6.75 | Doublet of Doublets | H-3 (Large ortho-F coupling, J_HF ~11 Hz) |

| ¹H | 6.65 | Doublet of Doublets | H-5 (Couples with H-6 and H-3) |

| ¹H | 4.45 | Broad Singlet | Hydrazide -NH₂ (Exchangeable) |

| ¹⁹F | -110 to -115 | Singlet | Ar-F (Characteristic region for fluoro-aromatics) |

Mass Spectrometry (ESI-MS)

-

Positive Mode (M+H)⁺: Calc. m/z 171.14.

-

Fragmentation Pattern: Loss of hydrazine (-NH₂NH₂, 32 Da) to form the acylium ion is a common diagnostic fragment.

Reactivity & Applications in Drug Discovery

The utility of 2-Fluoro-4-hydroxybenzohydrazide extends beyond its structure; it is a "privileged scaffold" for generating heterocyclic libraries.

Figure 2: Divergent synthesis pathways for medicinal chemistry applications.

Key Applications

-

Schiff Base Ligands: Reaction with salicylaldehydes yields tridentate ligands (ONO donor set) used to synthesize transition metal complexes (Cu, Zn, Ni) with potent DNA cleavage activity .

-

Enzyme Inhibition: The hydrazide moiety can mimic peptide bonds, allowing the molecule to inhibit proteases or kinases. The fluorine atom enhances binding to hydrophobic pockets (e.g., in JAK2 or EGFR kinase domains).

-

Fluorescent Probes: Derivatives of this scaffold often exhibit fluorescence, making them useful for cellular imaging when conjugated with fluorophores.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Hydrazine Residuals: Ensure the final product is free of hydrazine hydrate (a known carcinogen) by thorough washing with ether and drying.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the phenolic hydroxyl group.

References

-

Synthesis of Fluorinated Benzohydrazides: MDPI Molbank. "Synthesis of 2-Hydroxy-N'-(4-fluorobenzoyl)benzohydrazide" (Analogous methodology). Available at: [Link]

-

Precursor Properties (2-Fluoro-4-hydroxybenzoic acid): PubChem Compound Summary. CID 2776364. Available at: [Link]

-

Hydrazides in Medicinal Chemistry: National Institutes of Health (PMC). "Hydrazides as Powerful Tools in Medicinal Chemistry".[1] Available at: [Link]

Sources

Benzohydrazide Derivatives Containing Fluorine and Hydroxyl Groups: A Guide to Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Combination of Benzohydrazide, Fluorine, and Hydroxyl Moieties

The benzohydrazide scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and its role as a key building block in the synthesis of hydrazone derivatives.[1][2][3] These derivatives, which contain the azomethine group (-NHN=CH-), are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5][6] The therapeutic potential of the benzohydrazide core can be significantly enhanced through strategic functionalization. This guide focuses on derivatives incorporating two particularly influential functional groups: fluorine and hydroxyl groups.

The introduction of fluorine atoms into a drug candidate is a well-established strategy in medicinal chemistry to improve its pharmacokinetic and pharmacodynamic properties.[7] Fluorine's high electronegativity can modulate the acidity of nearby protons, influence molecular conformation, and increase metabolic stability by blocking sites susceptible to oxidative metabolism.[7] This can lead to enhanced binding affinity for biological targets and improved bioavailability.

Similarly, hydroxyl groups play a crucial role in drug-receptor interactions. They can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to the active sites of proteins and enzymes. The presence of hydroxyl groups can also improve the aqueous solubility of a compound, which is a critical factor for drug delivery and absorption.

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of benzohydrazide derivatives featuring both fluorine and hydroxyl groups. It is designed to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutic agents.

Core Synthesis Strategies and Characterization

The synthesis of the target benzohydrazide derivatives typically follows a two-step reaction pathway: first, the synthesis of the core benzohydrazide intermediate, followed by a condensation reaction to form the final hydrazone derivative.

Step 1: Synthesis of the Fluorinated and Hydroxylated Benzohydrazide Intermediate

The common starting material for this synthesis is a substituted methyl benzoate, such as methyl salicylate, which contains a hydroxyl group.[8] The synthesis proceeds via a microwave-assisted hydrazinolysis reaction. This method is often preferred over conventional heating due to its efficiency in reducing reaction times.[8]

The process involves reacting the starting ester with hydrazine hydrate. The reaction mixture is subjected to microwave irradiation, which facilitates the nucleophilic substitution of the methoxy group with the hydrazinyl group, yielding the corresponding salicylhydrazide.[8] The crude product is then purified, typically by recrystallization from ethanol.[8]

Step 2: Synthesis of the Final Benzohydrazide-Hydrazone Derivatives

The final step is a condensation reaction, often referred to as Schiff base formation, between the synthesized benzohydrazide and a selected aldehyde or ketone.[2][9] To incorporate fluorine, a fluorinated aldehyde, such as 4-fluorobenzoyl chloride, is used.[8]

This reaction involves the nucleophilic attack of the primary amine of the hydrazide on the carbonyl carbon of the aldehyde or ketone. The subsequent dehydration results in the formation of the characteristic azomethine (-C=N-) bond of the hydrazone. The reaction is typically carried out in a suitable solvent like ethanol, and a catalytic amount of acid (e.g., concentrated HCl) can be used to accelerate the reaction.[2]

Caption: General Synthetic Pathway for Benzohydrazide Derivatives.

Structural Characterization

The successful synthesis and purity of the resulting compounds are confirmed using a suite of standard spectroscopic techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the presence of key functional groups. For instance, the N-H stretching frequency is typically observed in the range of 3347-3434 cm⁻¹, while the carbonyl (C=O) stretching frequency appears between 1595-1654 cm⁻¹. The presence of the C=N bond of the azomethine group is indicated by a band around 1511-1585 cm⁻¹.[2][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the detailed molecular structure. ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR helps in identifying the carbon framework of the molecule.[1][5][10]

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compounds, further confirming their identity.[5][10]

Biological Activities and Structure-Activity Relationships

Benzohydrazide derivatives containing fluorine and hydroxyl groups have demonstrated a broad range of biological activities, with antimicrobial and anticancer properties being the most extensively studied.

Antimicrobial Activity

The emergence of multidrug-resistant bacterial and fungal strains has created an urgent need for novel antimicrobial agents.[2][11] Benzohydrazide derivatives have shown considerable promise in this area.[1][11] Their mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[12]

The antimicrobial efficacy of these compounds is typically evaluated using methods like the agar well diffusion assay to determine the zone of inhibition, followed by the determination of the Minimum Inhibitory Concentration (MIC).[2][11]

Structure-Activity Relationship (SAR) Insights:

-

The presence of a halogen, such as fluorine, on the phenyl ring is often associated with enhanced antimicrobial activity.[13]

-

The position of the substituents on the aromatic rings can significantly influence the biological activity.

-

The lipophilicity of the molecule, which can be modified by the presence of fluorine, plays a crucial role in its ability to penetrate microbial cell membranes.[13]

| Compound ID | Substituents | Target Organism | MIC (µg/mL) | Reference |

| A6 | 3,4-difluorophenyl | Rhizoctonia solani | - | [12] |

| 1 | 4-fluorobenzoic acid[(5-nitro-2-furyl)methylene]-hydrazide | Staphylococcus aureus | 3.13 | [4] |

| 2 | N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazide | Staphylococcus aureus | ≤0.49-3.9 | [13] |

| 3 | N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazide | Candida glabrata | ≤0.49-3.9 | [13] |

Note: MIC values are indicative and can vary based on the specific microbial strain and testing conditions.

Anticancer Activity

Many benzohydrazide derivatives have been reported to possess potent cytotoxic activity against various cancer cell lines.[14][15][16] Their mechanisms of action can be diverse, including the inhibition of key enzymes involved in cancer cell proliferation, such as Epidermal Growth Factor Receptor (EGFR) kinase, or the induction of apoptosis.[16][17]

The anticancer potential is typically assessed using in vitro cytotoxicity assays, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC50) against different cancer cell lines.[15][16]

Structure-Activity Relationship (SAR) Insights:

-

Compounds with electron-donating groups on the phenyl ring have shown better antiproliferative activity than those with electron-withdrawing groups.[17]

-

The presence of specific heterocyclic moieties, in addition to the benzohydrazide core, can significantly enhance anticancer activity.[15]

-

Molecular docking studies can help in understanding the binding interactions of these compounds with their target enzymes, providing valuable information for the design of more potent derivatives.[2][14]

| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| H20 | Dihydropyrazole and naphthalene ring | A549 (Lung) | 0.46 | [16] |

| H20 | Dihydropyrazole and naphthalene ring | MCF-7 (Breast) | 0.29 | [16] |

| H20 | Dihydropyrazole and naphthalene ring | HeLa (Cervical) | 0.15 | [16] |

| H20 | Dihydropyrazole and naphthalene ring | HepG2 (Liver) | 0.21 | [16] |

| 3h | Pyrrole ring | PC-3 (Prostate) | 1.32 | [15] |

| 3h | Pyrrole ring | MCF-7 (Breast) | 2.99 | [15] |

| 3h | Pyrrole ring | HT-29 (Colon) | 1.71 | [15] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of a representative benzohydrazide derivative.

Protocol 1: Synthesis of 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide[8]

-

Hydrazinolysis of Methyl Salicylate:

-

In a suitable vessel, mix methyl salicylate with hydrazine hydrate.

-

Subject the mixture to microwave irradiation for approximately 3 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

Collect the resulting precipitate by filtration.

-

Purify the crude salicylhydrazide by recrystallization from 96% ethanol.

-

-

Acylation of Salicylhydrazide:

-

Dissolve the purified salicylhydrazide in tetrahydrofuran (THF).

-

In a separate container, prepare an equimolar solution of 4-fluorobenzoyl chloride in THF.

-

Cool the salicylhydrazide solution in an ice bath to 0-5 °C.

-

Slowly add the 4-fluorobenzoyl chloride solution to the cooled salicylhydrazide solution with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically within 30 minutes), wash the mixture with cold ethanol.

-

Filter the product under vacuum and recrystallize from 96% ethanol to obtain pure 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide.

-

Protocol 2: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)[2][11]

-

Preparation of Media: Prepare and sterilize Mueller-Hinton agar for bacterial strains and Sabouraud dextrose agar for fungal strains.

-

Inoculation: Inoculate the surface of the agar plates with a standardized suspension of the test microorganism.

-

Well Preparation: Create wells of a standard diameter in the agar using a sterile cork borer.

-

Application of Compounds: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.

-

Measurement: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Caption: Workflow for Agar Well Diffusion Assay.

Conclusion and Future Perspectives

Benzohydrazide derivatives incorporating fluorine and hydroxyl groups represent a promising class of compounds with significant therapeutic potential. The synthetic routes to these molecules are well-established and allow for a high degree of structural diversity, making them attractive scaffolds for drug discovery programs. The demonstrated antimicrobial and anticancer activities, coupled with a growing understanding of their structure-activity relationships, provide a solid foundation for the development of novel therapeutic agents.

Future research in this area should focus on:

-

Lead Optimization: Synthesizing and evaluating a broader range of analogs to refine the SAR and improve potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

-

In Vivo Evaluation: Assessing the efficacy and safety of the most promising lead compounds in relevant animal models.

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives to guide further development.

By leveraging the principles of medicinal chemistry and modern drug discovery techniques, the full therapeutic potential of these versatile compounds can be realized, leading to the development of new and effective treatments for a range of diseases.

References

-

Alizadeh, R., Ghafourian, M., & Alizadeh, N. (2021). Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Avicenna Journal of Clinical Microbiology and Infection. [Link]

-

(N.D.). Synthesis, Structure-Activity Relationship Studies Using Density Functional Theory and in silico Molecular Docking on Substituted Benzohydrazide Derivatives. ResearchGate. [Link]

-

Reino, J. L., Saiz-Urra, L., Hernández-Galán, R., & Collado, I. G. (2007). Quantitative structure-antifungal activity relationships of some benzohydrazides against Botrytis cinerea. PubMed. [Link]

-

(N.D.). Synthesis and characterization of novel benzohydrazide derivatives. iMedPub. [Link]

-

(N.D.). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONE DERIVATIVES. ResearchGate. [Link]

-

Gomha, S. M., & Abdel-aziz, H. M. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. [Link]

-

(N.D.). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. ResearchGate. [Link]

-

(N.D.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. [Link]

-

(N.D.). Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide. ResearchGate. [Link]

-

Sharma, S., & Sharma, P. C. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines. [Link]

-

Casanova, B. B., Muniz, M. N., de Oliveira, T., & Machado, M. M. (2016). Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. Molecules. [Link]

-

Alizadeh, R., Ghafourian, M., & Alizadeh, N. (2021). Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Avicenna Journal of Clinical Microbiology and Infection. [Link]

-

Wang, S., Zhang, Y., & Li, J. (2017). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules. [Link]

-

Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Acta Chimica Slovenica. [Link]

-

Wang, S., Zhang, Y., & Li, J. (2017). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules. [Link]

-

(N.D.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. ResearchGate. [Link]

-

(N.D.). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

-

Sharma, S., & Sharma, P. C. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. [Link]

-

(N.D.). Benzohydrazide derivatives with interesting antibacterial activity. R = OH (53); 3,4,5-triOCH 3 (54). ResearchGate. [Link]

-

Muchtaridi, M., Dermawan, D., & Yusuf, M. (2017). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Molbank. [Link]

-

(N.D.). Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. ResearchGate. [Link]

-

Zhang, M., Zhou, Y., & Wei, Y. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules. [Link]

-

(N.D.). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Beilstein Journal of Organic Chemistry. [Link]

-

Bourdelais, A. J., & Rein, K. S. (2011). Structure Activity Relationship of Brevenal Hydrazide Derivatives. Marine Drugs. [Link]

-

(N.D.). Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies. ResearchGate. [Link]

-

(N.D.). Exploring the Potential of N‐Benzylidenebenzohydrazide Derivatives as Antidiabetic and Antioxidant Agents. University of Pretoria. [Link]

-

(N.D.). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. PMC. [Link]

-

(N.D.). Synthesis of benzohydrazide derivatives. ResearchGate. [Link]

-

Gomha, S. M., & Abdel-aziz, H. M. (2014). Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. Journal of Heterocyclic Chemistry. [Link]

-

Zhang, Z., & Li, Y. (2023). Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. Journal of Agricultural and Food Chemistry. [Link]

Sources

- 1. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. hygeiajournal.com [hygeiajournal.com]

- 7. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. imedpub.com [imedpub.com]

- 11. Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities [ajcmi.umsha.ac.ir]

- 12. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors [mdpi.com]

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-4-hydroxybenzohydrazide

Chemical Identity and Inferred Properties

2-Fluoro-4-hydroxybenzohydrazide is a fluorinated aromatic hydrazide derivative. Such compounds are of interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][2] Its structure combines a fluorinated phenol ring with a hydrazide moiety, suggesting potential for hydrogen bonding, metal chelation, and various chemical reactions typical of hydrazides.

While specific experimental data for this compound is scarce, its fundamental properties can be reliably inferred from its isomer, 4-Fluoro-2-hydroxybenzohydrazide.

Table 1: Inferred Physicochemical Properties

| Property | Value/Information | Source (Isomer/Related Compound) |

| Molecular Formula | C₇H₇FN₂O₂ | |

| Molecular Weight | 170.14 g/mol | |

| Physical Form | Expected to be a solid powder. | [3] |

| Solubility | Likely soluble in water and alcohol. | [4] |

| Storage | Store in a cool, dry, well-ventilated place away from light and incompatible materials.[5][6] Refrigerator storage is recommended.[3] |

Hazard Assessment and GHS Classification

Based on the hazard profiles of its precursors and isomers, 2-Fluoro-4-hydroxybenzohydrazide should be handled as a hazardous substance. The primary hazards are associated with the benzohydrazide functional group, which can exhibit toxicity.[7]

Inferred GHS Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.[8]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[8]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[8]

Signal Word: Warning [3]

Hazard Pictograms:

Hazard Statements (Inferred):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

The hydrazide moiety is related to hydrazine, a known potent toxin and suspected carcinogen, which necessitates cautious handling to avoid both acute and chronic exposure.[6][9]

Experimental Workflow: Risk Assessment and Handling Protocol

A rigorous, multi-stage approach is essential for the safe handling of this compound. The causality behind these steps is to create a closed system of controls that minimizes exposure at every stage, from preparation to disposal.

Pre-Handling Risk Assessment

Before any experimental work begins, a thorough risk assessment must be performed. This is not merely a procedural step but a critical scientific validation of the safety of the planned experiment.

Caption: Decision tree for responding to a 2-Fluoro-4-hydroxybenzohydrazide spill.

Stability and Reactivity

Hydrazide compounds can be reactive and require careful storage.

-

Reactivity: As a hydrazide, this compound is a reducing agent. It is incompatible with strong oxidizing agents, strong acids, and metal oxides. [9]Contact with these materials can lead to vigorous, potentially hazardous reactions.

-

Conditions to Avoid: Avoid heat, sparks, open flames, and other sources of ignition. [10]Protect from moisture and direct sunlight. [10]* Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.

Waste Disposal

All waste containing 2-Fluoro-4-hydroxybenzohydrazide, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. [6][11]* Collect waste in a clearly labeled, sealed container. [11]* Store waste in a designated, secure area away from incompatible materials.

-

Arrange for disposal through a licensed hazardous waste management company, following all local and national regulations.

References

-

Laboratory Safety Standard Operating Procedure (SOP) for Hydrazine. (2018). University of Washington. Available at: [Link]

-

CB-LSOP-Hydrazines. The Brückner Research Group, University of Connecticut. Available at: [Link]

-

Hydrazine - Risk Management and Safety. University of Notre Dame. Available at: [Link]

-

Best Practices: Emergency Medical Management to Hydrazine Exposure. (2016). CORE Scholar. Available at: [Link]

-

Standard Operating Procedure for Hydrazine. University of New Mexico. Available at: [Link]

-

2-Fluoro-4-hydroxybenzaldehyde Hazard Summary. PubChem. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives. MDPI. Available at: [Link]

-

2-Fluoro-4-hydroxybenzoic acid CAS Information. Alchem Pharmtech. Available at: [Link]

-

2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. MDPI. Available at: [Link]

-

Hydrazine Standard Operating Procedure. UC Santa Barbara. Available at: [Link]

-

Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. Available at: [Link]

-

Benzoylhydrazine Properties. PubChem. Available at: [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. 2-Fluoro-4-hydroxybenzaldehyde | 348-27-6 [sigmaaldrich.com]

- 4. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ehs.unm.edu [ehs.unm.edu]

- 10. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 11. artscimedia.case.edu [artscimedia.case.edu]

Methodological & Application

Synthesis of 2-Fluoro-4-hydroxybenzohydrazide from ethyl 2-fluoro-4-hydroxybenzoate

Executive Summary

This application note details the optimized protocol for synthesizing 2-Fluoro-4-hydroxybenzohydrazide from ethyl 2-fluoro-4-hydroxybenzoate . This benzohydrazide scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for 1,3,4-oxadiazoles, triazoles, and Schiff bases with antimicrobial and anticancer properties.[1]

While standard hydrazinolysis is well-documented, the presence of the 2-fluoro substituent (ortho-effect) and the 4-hydroxyl group (electron-donating) necessitates specific modifications to standard protocols to maximize yield and purity.[1] This guide addresses these electronic and steric factors to prevent common pitfalls such as dimerization (formation of 1,2-diacylhydrazine) or incomplete conversion.[1]

Chemical Strategy & Mechanism[1][2]

Reaction Scheme

The synthesis proceeds via a Nucleophilic Acyl Substitution (Amidation) .[1] The hydrazine molecule acts as a nucleophile, attacking the carbonyl carbon of the ester.[1]

Key Mechanistic Considerations:

-

Electronic Deactivation: The 4-hydroxyl group is strongly electron-donating (+R effect), which reduces the electrophilicity of the carbonyl carbon, making it less reactive toward nucleophilic attack than unsubstituted benzoates.[1] Implication: Extended reflux times are required.

-

Inductive Activation: The 2-fluoro atom exerts an inductive withdrawing effect (-I), which partially counteracts the deactivation from the hydroxyl group, slightly increasing reactivity compared to non-fluorinated 4-hydroxybenzoates.[1]

-

Sterics: The fluorine atom (Van der Waals radius ~1.47 Å) is small enough that it does not significantly sterically hinder the approach of the hydrazine nucleophile.[1]

Pathway Diagram

The following diagram illustrates the reaction pathway and potential side-reactions.

Caption: Reaction pathway showing the conversion to hydrazide and the risk of dimerization if hydrazine concentration is insufficient.

Materials & Equipment

Reagents

| Reagent | Grade | Role | Critical Specification |

| Ethyl 2-fluoro-4-hydroxybenzoate | >98% | Starting Material | Free of acid impurities. |

| Hydrazine Hydrate | 80% or 98% | Reagent | Toxic. Use fresh stock to ensure titer.[1] |

| Ethanol (Absolute) | >99.5% | Solvent | Anhydrous preferred to prevent hydrolysis.[1] |

| Hydrochloric Acid (1N) | AR | Workup | For neutralization (if required).[1] |

Equipment

-

Round-bottom flask (100 mL or 250 mL).

-

Reflux condenser with drying tube (CaCl₂).[1]

-

Magnetic stirrer with hotplate.[1]

-

Ice-water bath.

-

Vacuum filtration setup (Buchner funnel).[1]

Experimental Protocol

Step-by-Step Synthesis

Safety Warning: Hydrazine hydrate is highly toxic, carcinogenic, and unstable. Perform all operations in a functioning fume hood. Wear nitrile gloves and safety goggles.[1]

Step 1: Dissolution[1]

-

Weigh 10.0 mmol (approx. 1.84 g) of ethyl 2-fluoro-4-hydroxybenzoate.

-

Transfer to a 100 mL round-bottom flask.

-

Add 30 mL of Absolute Ethanol . Stir at room temperature until the solid is fully dissolved.

-

Note: If the starting material is not fully soluble, gentle warming (40°C) is permitted.[1]

-

Step 2: Addition of Hydrazine[1][2]

-

While stirring, slowly add 50.0 mmol (approx. 2.5 mL of 98% or 3.1 mL of 80%) of Hydrazine Hydrate.[1]

Step 3: Reflux[1][2]

-

Attach the reflux condenser.[1]

-

Heat the mixture to reflux (bath temperature ~85°C for Ethanol).

-

Maintain reflux for 6 to 8 hours .

Step 4: Workup & Precipitation[1]

-

Once the ester is consumed (TLC), remove the heat source and allow the flask to cool to room temperature.

-

Often, the product will crystallize spontaneously upon cooling.[1]

-

If no precipitate forms, concentrate the solution to 1/3 volume using a rotary evaporator, then place the flask in an ice bath (0-4°C) for 1 hour.

-

Optional: If precipitation is still poor, add 10-20 mL of cold distilled water dropwise while stirring to force the product out of solution.[1]

Step 5: Filtration & Washing[1][3][4]

-

Filter the white solid using vacuum filtration.[1]

-

Wash the filter cake with 10 mL of cold Ethanol (50%) to remove unreacted hydrazine.

-

Wash with 20 mL of cold water .

Step 6: Purification[1][5]

-

Recrystallize the crude solid from hot Ethanol (95%) .[1]

-

Dry the crystals in a vacuum oven at 50°C for 4 hours.

Process Workflow & Decision Tree

Caption: Operational workflow emphasizing the critical decision point at the precipitation stage.

Characterization & Quality Control

The synthesized 2-Fluoro-4-hydroxybenzohydrazide should exhibit the following physicochemical properties.

| Parameter | Expected Value/Observation | Notes |

| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or impurities. |

| Melting Point | 220°C – 260°C (Decomp.)[1] | Higher than the starting ester (~100°C) and acid (~200°C).[1] |

| Solubility | Soluble in DMSO, DMF, hot EtOH.[1] | Poorly soluble in water and chloroform.[1] |

| IR Spectrum | 3300-3450 cm⁻¹ (NH/NH₂)1640-1660 cm⁻¹ (C=O[1] Amide)3200 cm⁻¹ (OH broad) | Distinct doublet for primary amine (-NH₂) is often visible.[1] |

| ¹H NMR (DMSO-d₆) | δ 9.0-10.0 (s, 1H, -NH-)δ 4.5 (s, 2H, -NH₂)δ 10.2 (s, 1H, -OH) | Hydrazide protons are exchangeable with D₂O.[1] |

Interpretation of ¹H NMR

Due to the 2-fluoro substituent, aromatic protons will show complex splitting patterns (coupling with ¹⁹F).[1]

-

H-3 (ortho to F): Doublet of doublets or multiplet due to strong J(H-F) coupling.[1]

-

H-5/H-6: Will appear as multiplets in the aromatic region (6.5 - 7.8 ppm).[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | Product is too soluble in EtOH. | Concentrate solvent volume by 50%.[1] Add cold water dropwise to force precipitation.[1] |

| Impurity Spot (High R_f) | Unreacted Ester. | Reflux longer.[1][2][6] Ensure hydrazine was added in excess.[1] |

| Impurity Spot (Low R_f) | Dimer formation (1,2-diacylhydrazine).[1] | Prevention is key: Always use >3 equivalents of hydrazine.[1] If present, remove by hot ethanol filtration (dimer is very insoluble).[1] |

| Colored Product (Pink/Yellow) | Oxidation of phenol or hydrazine.[1] | Recrystallize immediately.[1] Use inert atmosphere (N₂) during reflux if high purity is required.[1] |

References

-

Saeed, H. H., et al. (2022).[1][2] "Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives." Chemical Methodologies, 6(10), 773-782.[1][2]

-

Han, M. İ., et al. (2019).[1][7] "Synthesis and Anticancer Activity of 4-Hydroxy Benzoic Acid Hydrazide-Hydrazones." Marmara Pharmaceutical Journal.

-

Sigma-Aldrich. "Product Specification: 4-Fluoro-2-hydroxybenzohydrazide." (Used for physical property benchmarking).[1]

-

PubChem. "2-Fluoro-4-hydroxybenzoic acid (Precursor Data)."

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemmethod.com [chemmethod.com]

- 3. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 4. 2-Fluoro-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: Protocol for Hydrazinolysis of Fluorinated Hydroxybenzoate Esters

Abstract & Strategic Overview

Fluorinated hydroxybenzohydrazides are critical pharmacophores in medicinal chemistry, serving as precursors for 1,3,4-oxadiazoles, Schiff bases, and bioactive heterocycles. This protocol details the hydrazinolysis of fluorinated hydroxybenzoate esters. Unlike simple esters, these substrates present a unique "push-pull" electronic challenge: the electron-withdrawing fluorine atom activates the ring, while the electron-donating hydroxyl group (and its in-situ generated phenoxide) deactivates the carbonyl.

Key Technical Challenges Solved:

-

Chemoselectivity: Preventing Nucleophilic Aromatic Substitution (

) of the fluorine atom by hydrazine. -

Solubility & Kinetics: Overcoming the reduced electrophilicity of the ester carbonyl caused by the resonance donation of the phenolic oxygen.

-

Purification: Efficient removal of hydrazine contaminants without utilizing aqueous acid workups that could hydrolyze the product.

Mechanistic Analysis & Experimental Design

The "Protection by Deprotonation" Phenomenon

A critical, often overlooked aspect of this reaction is the behavior of the phenolic hydroxyl group. Hydrazine hydrate is basic. Upon addition, it rapidly deprotonates the phenol to form a phenoxide anion .

-

Impact on

: The phenoxide is a strong electron donor ( -

Impact on Rate: The same resonance donation renders the ester carbonyl carbon less electrophilic. Consequently, these reactions require higher temperatures (reflux) and longer reaction times compared to non-hydroxy benzoates.

Reaction Scheme & Mechanism (DOT Visualization)

The following diagram illustrates the reaction pathway, highlighting the phenoxide intermediate that dictates the chemoselectivity.

Figure 1: Mechanistic pathway highlighting the critical phenoxide intermediate which directs chemoselectivity.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Specification | Role | Stoichiometry |

| Substrate | Fluorinated Hydroxybenzoate Ester (Methyl/Ethyl) | Precursor | 1.0 equiv |

| Hydrazine Hydrate | 80% or 98% (Reagent Grade) | Nucleophile & Base | 5.0 - 10.0 equiv |

| Ethanol | Absolute (99.8%) | Solvent | 5-10 mL per mmol |

| Water | Deionized | Workup | N/A |

Safety Warning: Hydrazine hydrate is a suspected human carcinogen, highly toxic, and corrosive. All operations must be performed in a fume hood. Double-glove (nitrile) is recommended.

Step-by-Step Procedure

Step 1: Solubilization

-

Charge a round-bottom flask (RBF) with the fluorinated hydroxybenzoate ester (1.0 equiv).

-

Add Absolute Ethanol.

-

Note: If the ester is not fully soluble at RT, gentle warming is acceptable. The reaction is heterogeneous initially but usually clears upon heating.

-

Step 2: Nucleophile Addition 3. Add Hydrazine Hydrate (5.0 – 10.0 equiv) dropwise to the stirring solution.

- Why Excess? 1 equiv is consumed to deprotonate the phenol. The excess drives the equilibrium forward (Le Chatelier’s principle) and compensates for the reduced electrophilicity of the carbonyl.

Step 3: Thermal Activation 4. Equip the RBF with a water-cooled condenser.[1] 5. Heat the mixture to reflux (approx. 78-80 °C) . 6. Maintain reflux for 4 to 8 hours .

- Monitoring: Check reaction progress via TLC (System: Ethyl Acetate:Hexane 3:1 or MeOH:DCM 1:9). The hydrazide is significantly more polar (lower

Step 4: Isolation & Workup 7. Allow the reaction mixture to cool to room temperature. 8. Option A (Precipitation): If a solid precipitates upon cooling, filter the solid using a Büchner funnel. 9. Option B (Concentration): If no precipitate forms (common with fluorinated derivatives due to higher solubility), concentrate the solution to approx. 20% volume using a rotary evaporator. Then, pour the residue onto crushed ice (approx. 50g). Stir vigorously for 15 minutes to induce crystallization.

Step 5: Purification 10. Filter the crude solid.[2][3][4] 11. Wash 1: Wash with cold water (3 x 10 mL) to remove excess hydrazine. 12. Wash 2: Wash with a small amount of cold ethanol (2 mL). 13. Recrystallization: Recrystallize from hot Ethanol (95%) or an Ethanol/Water mixture. 14. Dry the product in a vacuum oven at 50 °C for 4 hours.

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification of fluorinated hydrazides.

Quality Control & Validation

To validate the synthesis, the following analytical signatures must be confirmed:

| Method | Expected Observation | Causality |

| IR Spectroscopy | Shift of C=O stretch from ~1720 cm⁻¹ (ester) to ~1650 cm⁻¹ (amide I). Appearance of NH/NH₂ bands at 3100-3300 cm⁻¹. | Conversion of ester to hydrazide reduces bond order of carbonyl; introduction of amine N-H bonds. |

| ¹H NMR | Disappearance of alkoxy signal (e.g., -OCH₃ singlet at ~3.8 ppm). Appearance of broad singlet at ~9-10 ppm (-CONH) and ~4-5 ppm (-NH₂). | Loss of leaving group; formation of hydrazide functionality. |

| Melting Point | Sharp melting point (typically >200 °C for these derivatives). | High purity and intermolecular H-bonding network typical of hydrazides. |

Troubleshooting & Optimization

-

Issue: "Oiling Out" upon pouring on ice.

-

Solution: The fluorinated chain may increase lipophilicity. Extract the aqueous/ice mixture with Ethyl Acetate (3x), dry over

, and evaporate. Triturate the resulting oil with Hexane or Diethyl Ether to induce solidification.

-

-

Issue: Low Yield / Incomplete Reaction.

-

Solution: The phenoxide deactivation is too strong. Add a catalytic amount of Glacial Acetic Acid (0.1 equiv). This buffers the solution slightly, preventing complete deprotonation of the phenol while leaving enough free hydrazine to react. Caution: This may slightly increase risk of SNAr if the ring is highly electron deficient.

-

-

Issue: Colored Impurities.

-

Solution: Fluorinated aromatics can be light-sensitive. Perform recrystallization with a small amount of activated charcoal.

-

References

-

MDPI. (2025). Synthesis of 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Quantum Beam Science. [Link]

-

National Institutes of Health (NIH). (2025). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones. PubMed Central. [Link]

-

Royal Society of Chemistry. (2025). One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide. Organic & Biomolecular Chemistry. [Link]

-

Organic Syntheses. (2025). Procedure for Hydrazinolysis of Esters. Org. Synth. [Link]

Sources

Application Note: Rapid and Efficient Synthesis of 2-Fluoro-4-hydroxybenzohydrazide via Microwave Irradiation

For: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and time-efficient protocol for the synthesis of 2-Fluoro-4-hydroxybenzohydrazide, a valuable intermediate in medicinal chemistry and drug discovery. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method offers significant advantages over conventional heating techniques, including drastically reduced reaction times, improved energy efficiency, and potentially higher yields. The protocol herein is adapted from established microwave-aided hydrazinolysis procedures for structurally related esters, providing a strong and scientifically-grounded starting point for researchers.[1][2] This document provides a comprehensive guide, including the underlying chemical principles, a step-by-step experimental protocol, expected characterization data, and essential safety precautions.

Introduction: The Significance of 2-Fluoro-4-hydroxybenzohydrazide and the Advantages of Microwave Synthesis

2-Fluoro-4-hydroxybenzohydrazide is a fluorinated aromatic hydrazide derivative. The incorporation of fluorine atoms into organic molecules is a widely employed strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity. The benzohydrazide moiety itself is a key structural feature in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.

The traditional synthesis of hydrazides from their corresponding esters often involves prolonged heating under reflux conditions.[1] This can lead to extended reaction times, potential thermal degradation of products, and significant energy consumption. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, aligning with the principles of green chemistry.[2] Microwave irradiation directly and efficiently heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating.[1] This results in a dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes.[1] Consequently, MAOS frequently delivers higher product yields, increased purity, and is a more environmentally benign approach due to its energy efficiency.[2]

This application note outlines the synthesis of 2-Fluoro-4-hydroxybenzohydrazide via the microwave-assisted hydrazinolysis of methyl 2-fluoro-4-hydroxybenzoate.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction, where the nucleophilic nitrogen of hydrazine hydrate attacks the electrophilic carbonyl carbon of the methyl ester. The methoxy group is subsequently eliminated as methanol, yielding the desired hydrazide.

Reaction:

Mechanism: The reaction is facilitated by the polarity of the reactants, which allows for efficient absorption of microwave energy. This rapid heating overcomes the activation energy barrier of the reaction much more quickly than conventional methods.

Experimental Protocol

This protocol is adapted from the microwave-assisted synthesis of structurally similar benzohydrazides.[1][2]

Materials and Reagents

-

Methyl 2-fluoro-4-hydroxybenzoate (Starting Material)

-

Hydrazine Hydrate (80% solution in water)

-

Ethanol (96%, for recrystallization)

-

Distilled Water

-

Microwave Synthesizer

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

-

Reagent Preparation: In a suitable microwave reaction vessel, combine methyl 2-fluoro-4-hydroxybenzoate and hydrazine hydrate (80% solution). A molar excess of hydrazine hydrate is recommended to drive the reaction to completion.

-

Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a moderate power level (e.g., 300-400 W) for a short duration (e.g., 3-5 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add cold distilled water to the reaction mixture to precipitate the crude product.

-

Isolation and Purification: Collect the solid product by filtration. Wash the solid with distilled water to remove any unreacted hydrazine hydrate. Recrystallize the crude product from 96% ethanol to obtain pure 2-Fluoro-4-hydroxybenzohydrazide.

Summary of Reaction Parameters

| Parameter | Value/Range |

| Starting Material | Methyl 2-fluoro-4-hydroxybenzoate |

| Reagent | Hydrazine Hydrate (80%) |

| Microwave Power | 300 - 400 W |

| Reaction Time | 3 - 5 minutes |

| Work-up | Precipitation with cold water |

| Purification | Recrystallization from Ethanol |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis of 2-Fluoro-4-hydroxybenzohydrazide.

Caption: Workflow for the Microwave-Assisted Synthesis.

Characterization of 2-Fluoro-4-hydroxybenzohydrazide

The identity and purity of the synthesized 2-Fluoro-4-hydroxybenzohydrazide should be confirmed by standard analytical techniques. Below are the expected physicochemical properties and spectral data, extrapolated from the known data of structurally similar compounds.[1][3][4][5]

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₇H₇FN₂O₂ |

| Molecular Weight | 170.14 g/mol [4] |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H, N-H, C=O (amide), and C-F functional groups.

-

O-H stretch: Broad peak around 3200-3400 cm⁻¹

-

N-H stretch: Peaks in the region of 3200-3350 cm⁻¹

-

C=O stretch (Amide I): Strong absorption around 1640-1660 cm⁻¹

-

N-H bend (Amide II): Around 1530-1550 cm⁻¹

-

C-F stretch: In the fingerprint region, typically 1000-1400 cm⁻¹

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will provide information on the chemical environment of the protons. The expected signals are:

-

Aromatic protons: Signals in the aromatic region (δ 6.5-8.0 ppm), with splitting patterns influenced by the fluorine and hydroxyl substituents.

-

-NH₂ protons: A broad singlet corresponding to the two amine protons.

-

-OH proton: A broad singlet for the phenolic hydroxyl group.

-

-NH- proton: A broad singlet for the amide proton.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each carbon atom. The carbon atoms in the vicinity of the fluorine atom will exhibit C-F coupling.

-

Carbonyl carbon (C=O): Deshielded signal around δ 165-170 ppm.

-

Aromatic carbons: Signals in the range of δ 110-160 ppm. The carbon directly bonded to fluorine will show a large coupling constant (¹JCF), and other aromatic carbons will show smaller couplings (²JCF, ³JCF, etc.).

-

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (170.14 g/mol ).

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

Hydrazine Hydrate: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[6] Avoid inhalation, ingestion, and skin contact. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Microwave Synthesizer: Operate the microwave synthesizer according to the manufacturer's instructions. Ensure that the reaction vessels are properly sealed to prevent leakage and pressure buildup.

Conclusion

The microwave-assisted synthesis of 2-Fluoro-4-hydroxybenzohydrazide offers a rapid, efficient, and greener alternative to conventional synthetic methods. This application note provides a detailed protocol, adapted from established procedures, to guide researchers in the successful synthesis and characterization of this important chemical intermediate. The significant reduction in reaction time and alignment with the principles of sustainable chemistry make this method highly attractive for applications in drug discovery and development.

References

-

Astuti, P., et al. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Molbank, 2020(1), M1103. Available at: [Link]

-

Najati, F. A., et al. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 23(4), 134-139. Available at: [Link]

-

PubChem. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

-

Suzana, S., et al. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 23(1), 134-139. Available at: [Link]

-

ResearchGate. (n.d.). 1H- and 13C-NMR Spectra of benzohydrazine derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzohydrazide. Retrieved from [Link]

Sources

Application Note: Synthesis of Schiff Bases Derived from 2-Fluoro-4-hydroxybenzohydrazide

Abstract & Scientific Rationale

The synthesis of hydrazone-type Schiff bases is a cornerstone in medicinal chemistry due to the pharmacophore’s proven efficacy in antimicrobial, anti-tubercular, and anticancer applications. This application note details the protocol for synthesizing Schiff bases using 2-Fluoro-4-hydroxybenzohydrazide as the nucleophilic scaffold.

Chemical Context: The 2-fluoro-4-hydroxybenzohydrazide moiety presents a unique electronic environment. The 4-hydroxyl group acts as an electron-donating group (EDG) via resonance, enhancing the solubility and potential hydrogen-bonding interactions of the final ligand. Conversely, the 2-fluorine atom introduces an electron-withdrawing inductive effect (-I) and steric modulation near the amide linkage. This specific substitution pattern is designed to modulate the lipophilicity and metabolic stability of the resulting drug candidates.

The reaction proceeds via a classic nucleophilic addition-elimination mechanism, catalyzed by weak acid, to form the azomethine (-CH=N-) linkage.

Reaction Mechanism

Understanding the mechanism is critical for troubleshooting. The reaction involves the nucleophilic attack of the terminal hydrazine nitrogen (

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the acid-catalyzed dehydration pathway:

Figure 1: Step-wise mechanism of hydrazone formation. The acid catalyst activates the carbonyl, facilitating the nucleophilic attack of the hydrazide.

Materials & Equipment

Reagents

| Reagent | Purity | Role |

| 2-Fluoro-4-hydroxybenzohydrazide | >97% | Primary Nucleophile (Scaffold) |

| Aryl Aldehyde (e.g., Benzaldehyde) | >98% | Electrophile |

| Absolute Ethanol (EtOH) | 99.9% | Solvent (Protic, Green) |

| Glacial Acetic Acid (AcOH) | ACS Grade | Catalyst |

| TLC Plates | Silica Gel 60 F254 | Monitoring |

Equipment

-

Round-bottom flask (100 mL, 2-neck preferred for inert atmosphere if needed)

-

Reflux condenser

-

Magnetic stirrer & hot plate with oil bath

-

Buchner funnel & vacuum pump

-

Melting point apparatus

Experimental Protocol

Phase 1: Pre-Reaction Preparation

Ensure all glassware is oven-dried. While hydrazides are generally stable, moisture can compete during the dehydration step, reducing yield.

Phase 2: Synthesis Procedure

Standard Scale: 1.0 mmol (Adjust proportionally)

-

Dissolution: In a 100 mL round-bottom flask, dissolve 2-Fluoro-4-hydroxybenzohydrazide (1.0 eq) in 20 mL of Absolute Ethanol .

-

Note: If the compound does not dissolve completely at room temperature, gently warm the solution to 40-50°C. The 4-OH group aids solubility, but the amide backbone can be rigid.

-

-

Addition of Electrophile: Add the chosen Aryl Aldehyde (1.0 - 1.1 eq) dropwise to the stirring solution.

-

Expert Tip: A slight excess (1.1 eq) of the aldehyde drives the equilibrium forward.

-

-

Catalysis: Add 3-5 drops of Glacial Acetic Acid .

-

Why? The pH should be adjusted to approx. 4-5. Stronger acids (HCl) may protonate the hydrazine nitrogen, deactivating it as a nucleophile. Acetic acid provides sufficient activation of the carbonyl without quenching the amine.

-

-

Reflux: Attach the condenser and heat the mixture to reflux (approx. 78-80°C) for 3 to 6 hours .

-

Monitoring: Check progress via TLC every hour.

-

Mobile Phase: n-Hexane : Ethyl Acetate (typically 6:4 or 7:3 v/v). Look for the disappearance of the hydrazide spot (lower R_f) and the appearance of a new product spot.

-

Phase 3: Work-up and Purification[2]

-

Cooling: Allow the reaction mixture to cool slowly to room temperature.

-

Crystallization:[1] Often, the Schiff base will precipitate out upon cooling due to the rigid planar structure of the C=N bond reducing solubility.

-

If no precipitate forms: Pour the mixture onto crushed ice (approx. 50g) and stir vigorously for 15 minutes.

-

-

Filtration: Collect the solid precipitate using vacuum filtration.

-

Washing: Wash the filter cake with:

-

10 mL Cold Water (removes acetic acid)

-

5 mL Cold Ethanol (removes unreacted aldehyde)

-

-

Recrystallization: Purify the crude product by recrystallizing from hot Ethanol.

-

Criteria: Dissolve in minimum boiling ethanol, filter while hot (if insoluble impurities exist), and cool to 4°C.

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification of the target Schiff base.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

Expected Spectroscopic Data

| Technique | Functional Group | Expected Signal | Mechanistic Insight |

| FT-IR | C=N (Imine) | 1600–1630 cm⁻¹ (Strong) | Confirms condensation success.[1][2] |

| FT-IR | N-H (Amide) | 3150–3250 cm⁻¹ | Remains from hydrazide moiety. |

| FT-IR | NH₂ | Disappears | The doublet of the primary amine (3300/3400 cm⁻¹) must be absent. |

| ¹H-NMR | -CH=N- | δ 8.0 – 8.8 ppm (Singlet) | Diagnostic proton for the azomethine linkage. |

| ¹H-NMR | -OH | δ 9.0 – 11.0 ppm (Broad) | Phenolic proton (D₂O exchangeable). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Precipitate | Product is too soluble in EtOH. | Concentrate the solvent by rotary evaporation to 1/3 volume, then cool. Alternatively, add cold water dropwise to induce crashing out. |

| Oiling Out | Impurities or low melting point. | Scratch the flask wall with a glass rod to induce nucleation. Re-dissolve and cool more slowly. |

| Low Yield | Incomplete reaction or hydrolysis. | Ensure Ethanol is absolute (water drives the equilibrium back to reactants). Increase reflux time. |

| Starting Material Spot on TLC | Reaction stalled. | Add 2 more drops of Acetic Acid. If aldehyde is deactivated (e.g., nitro-benzaldehyde), reflux time may need extension to 12h. |

References

-